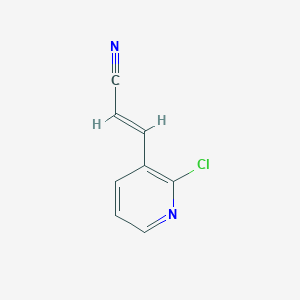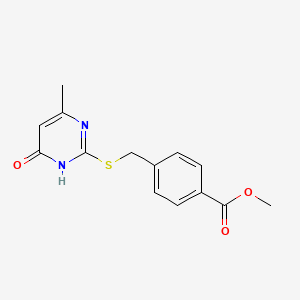![molecular formula C22H23N3OS B2396153 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-69-7](/img/structure/B2396153.png)
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a synthetic compound with significant interest in various scientific fields due to its unique molecular structure and potential applications. The presence of both a benzimidazole and a pyrrolidinone moiety in the molecule suggests a multifaceted reactivity, opening doors for numerous chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one typically involves multi-step organic synthesis, starting from commercially available precursors The initial steps often include the formation of the benzimidazole core through condensation reactions between o-phenylenediamine and aldehydes or carboxylic acids
Industrial Production Methods
Industrial production of this compound would likely employ optimized synthetic routes to enhance yield and purity. This might include the use of catalytic agents to accelerate reactions, as well as continuous flow processes to ensure consistent quality and scale-up feasibility.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: : The benzimidazole ring can be hydrogenated under high pressure to form reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the pyrrolidinone carbonyl group.
Common Reagents and Conditions
Oxidizing agents: mCPBA (meta-Chloroperbenzoic acid), H2O2 (Hydrogen peroxide)
Reducing agents: H2 (Hydrogen gas) with Pd/C (Palladium on carbon)
Nucleophiles for substitution: Alkyl halides, amines, thiols
Major Products Formed from These Reactions
Oxidation and reduction reactions of this compound yield various oxidized or reduced derivatives, which can exhibit different properties and potential applications. Substitution reactions can introduce diverse functional groups, enhancing the compound's versatility.
Wissenschaftliche Forschungsanwendungen
The compound is notable for its applications in a wide range of scientific fields:
Chemistry: : As a building block for more complex molecules, due to its reactive sites.
Biology: : Potential bioactivity due to the benzimidazole core, which is present in many biologically active molecules.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Use as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one exerts its effects can vary depending on the specific application:
In biological systems , it may interact with specific enzymes or receptors, inhibiting or modifying their activity.
The molecular targets could include proteins or DNA, leading to various cellular responses.
The pathways involved often include signal transduction pathways that mediate cellular processes such as proliferation, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
When compared with other similar compounds, such as other benzimidazole derivatives or pyrrolidinone-containing molecules, 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one stands out due to the presence of both functionalities in a single molecule
Similar Compounds:
Benzimidazole derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole, known for their bioactivity.
Pyrrolidinone-containing molecules: Compounds such as N-phenyl-2-pyrrolidinone, used in pharmaceuticals and as solvents.
Each of these compounds has its specific uses and properties, but the combination found in this compound provides a distinct edge in versatility and application potential.
And there you have it. Anything else you'd like to dive into about this compound?
Eigenschaften
IUPAC Name |
4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,16H,1,11,13-14H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCVXBRNWQSIOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B2396075.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)
![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)






![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)
![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)
